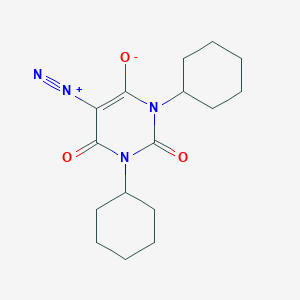
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate typically involves the reaction of 1,3-dicyclohexylurea with nitrous acid under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which is then stabilized by the dioxo-tetrahydropyrimidin-4-olate structure. The reaction conditions often require low temperatures and an acidic environment to ensure the stability of the diazonium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, reduced amines, and various oxidized derivatives. The specific products depend on the reagents and conditions used in the reactions.
Aplicaciones Científicas De Investigación
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate involves its diazonium group, which can interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules or the formation of new chemical entities. The pathways involved include nucleophilic substitution and electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate
- 1-deoxy-1-[(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino]-D-ribitol
- 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
1,3-Dicyclohexyl-5-diazonio-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate is unique due to its specific diazonium group and dioxo-tetrahydropyrimidin-4-olate structure, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Propiedades
Número CAS |
116418-82-7 |
|---|---|
Fórmula molecular |
C16H22N4O3 |
Peso molecular |
318.37 g/mol |
Nombre IUPAC |
1,3-dicyclohexyl-5-diazonio-2,6-dioxopyrimidin-4-olate |
InChI |
InChI=1S/C16H22N4O3/c17-18-13-14(21)19(11-7-3-1-4-8-11)16(23)20(15(13)22)12-9-5-2-6-10-12/h11-12H,1-10H2 |
Clave InChI |
NQYOXPXTHYGCNA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)[N+]#N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


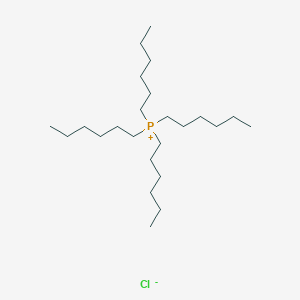
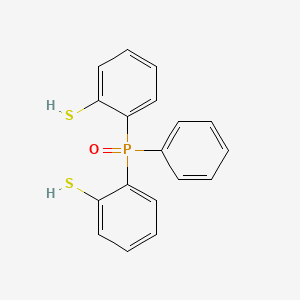
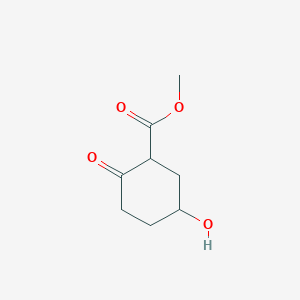
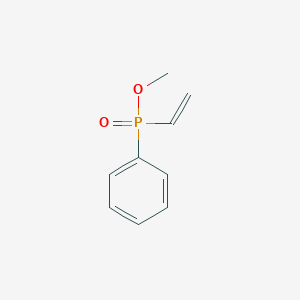
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
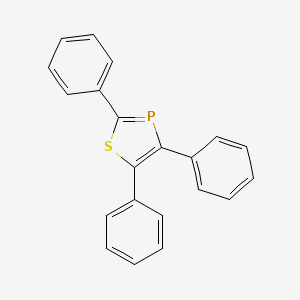
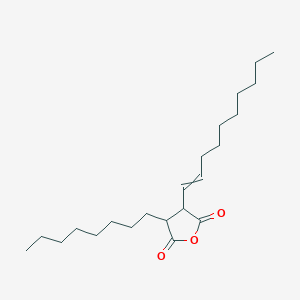
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
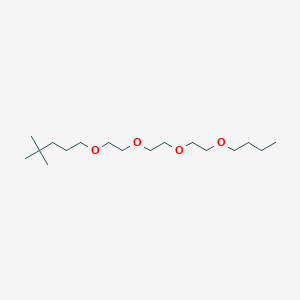
![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)


